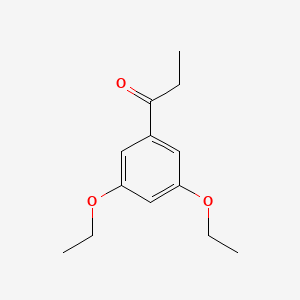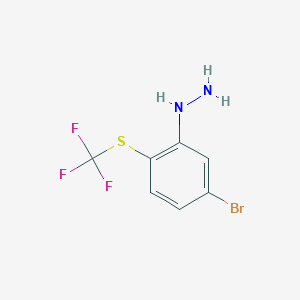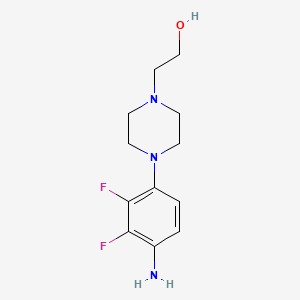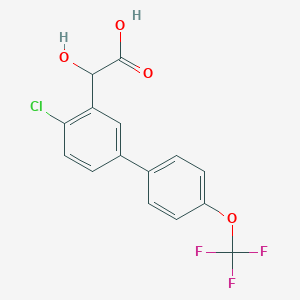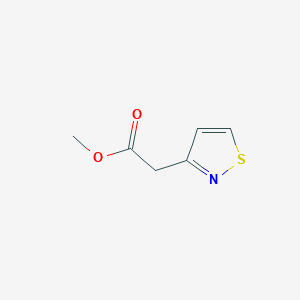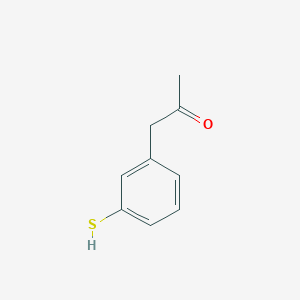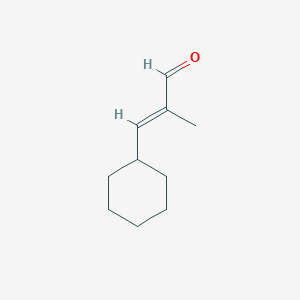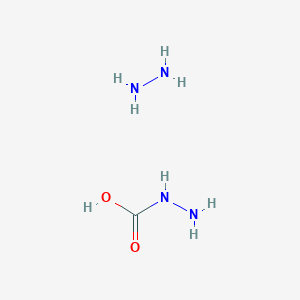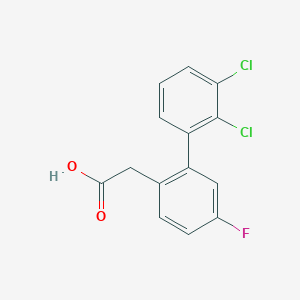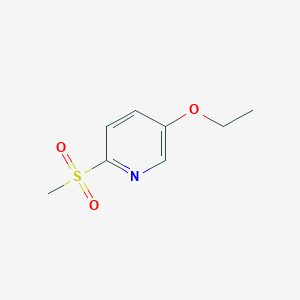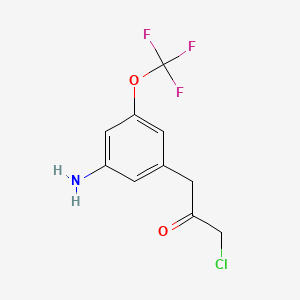
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety
準備方法
The synthesis of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The resulting amine is then reacted with a chlorinating agent, such as thionyl chloride, to introduce the chloropropanone moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chloropropanone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism by which 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity by providing additional hydrogen bonding and hydrophobic interactions. Molecular targets and pathways involved include enzymes like kinases and proteases, as well as signaling pathways related to cell growth and differentiation.
類似化合物との比較
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-2-one: Similar structure but with a different position of the chlorine atom, leading to different reactivity and applications.
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-2-one: Bromine instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-hydroxypropan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
1-[3-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-8(16)2-6-1-7(15)4-9(3-6)17-10(12,13)14/h1,3-4H,2,5,15H2 |
InChIキー |
KGKIQJUAGVOPCE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)OC(F)(F)F)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


